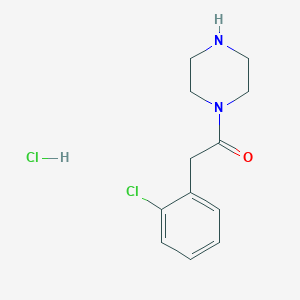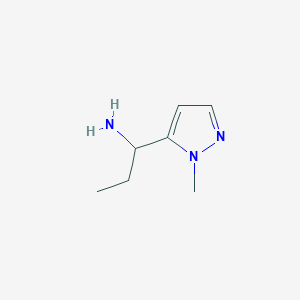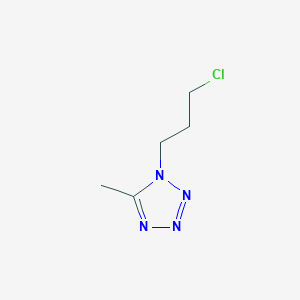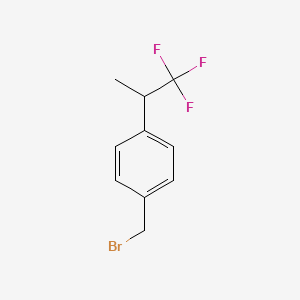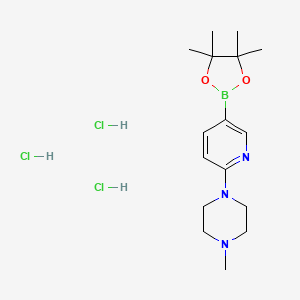
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine trihydrochloride
Übersicht
Beschreibung
“1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine” is a chemical compound with the molecular formula C16H26BN3O2 . It has a molecular weight of 303.2 g/mol . The IUPAC name for this compound is 1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine .
Molecular Structure Analysis
The compound has a complex structure that includes a piperazine ring, a pyridine ring, and a boronate ester group . The InChI string for this compound is InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-6-7-14(18-12-13)20-10-8-19(5)9-11-20/h6-7,12H,8-11H2,1-5H3 .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.Wissenschaftliche Forschungsanwendungen
- Field : Organic Chemistry
- Application : This compound can be used as a reagent for Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds.
- Method : The reaction typically involves the use of a palladium catalyst, a base, and the boronic acid or its derivatives (like the compound ). The reaction conditions depend on the specific substrates used .
- Results : The outcome of these reactions is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
- Field : Organic Chemistry
- Application : This compound can also be used in transesterification reactions . Transesterification is a process often used to produce biodiesel from vegetable oils or animal fats.
- Method : In a typical transesterification reaction, an ester reacts with an alcohol to form another ester and another alcohol. The reaction is usually catalyzed by an acid or a base .
- Results : The result of a transesterification reaction is a new ester, which can have different properties from the original ester .
Suzuki-Miyaura Cross-Coupling Reactions
Transesterification Reactions
- Field : Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a similar compound, can be used for borylation at the benzylic C-H bond of alkylbenzenes .
- Method : This process typically involves the use of a palladium catalyst .
- Results : The outcome is the formation of pinacol benzyl boronate .
- Field : Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can also be used for hydroboration of alkyl or aryl alkynes and alkenes .
- Method : This reaction is usually carried out in the presence of transition metal catalysts .
- Results : The result is the formation of new boron-containing compounds .
Borylation of Alkylbenzenes
Hydroboration of Alkynes and Alkenes
- Field : Medicinal Chemistry
- Application : 1-Methylpyrazole-4-boronic acid pinacol ester, a similar compound, can be used for the preparation of Aminothiazoles as γ-secretase modulators .
- Method : The specific experimental procedures and technical details would be dependent on the specific synthesis route and target molecule .
- Results : The result is the formation of Aminothiazoles, which have potential therapeutic applications .
- Field : Medicinal Chemistry
- Application : 1-Methylpyrazole-4-boronic acid pinacol ester can also be used for the preparation of Amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy .
- Method : The specific experimental procedures and technical details would be dependent on the specific synthesis route and target molecule .
- Results : The result is the formation of Amino-pyrido-indol-carboxamides, which have potential therapeutic applications .
Preparation of Aminothiazoles as γ-secretase modulators
Preparation of Amino-pyrido-indol-carboxamides as potential JAK2 inhibitors
Eigenschaften
IUPAC Name |
1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BN3O2.3ClH/c1-15(2)16(3,4)22-17(21-15)13-6-7-14(18-12-13)20-10-8-19(5)9-11-20;;;/h6-7,12H,8-11H2,1-5H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPPPIMDSRGJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29BCl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)-](/img/structure/B1454979.png)
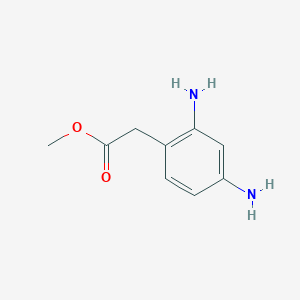
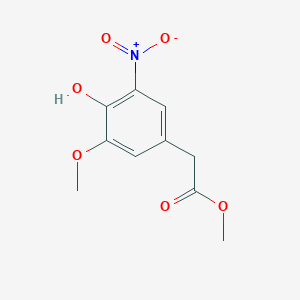
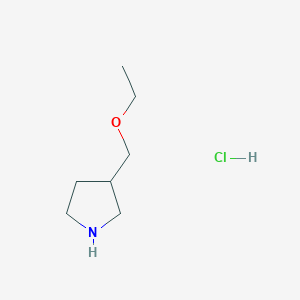
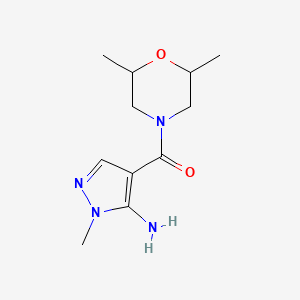
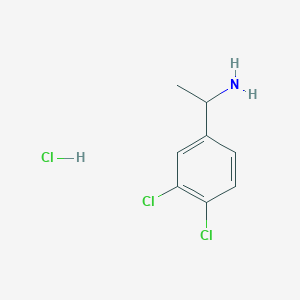
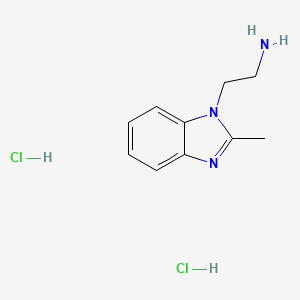
![4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1454988.png)
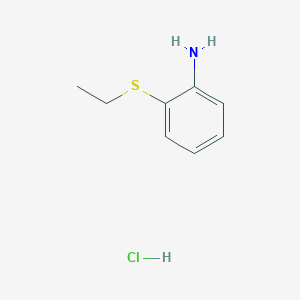
![3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one](/img/structure/B1454992.png)
